4-Dimethylsilyl Entecavir

描述

4-Dimethylsilyl Entecavir is a synthetic derivative of Entecavir, a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus infection.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylsilyl Entecavir involves a multi-step process. The starting material, Entecavir, undergoes a series of reactions to introduce the dimethylsilyl group. One common method includes the use of 4-trimethylsilyl-3-butyn-2-one and acrolein, followed by a stereoselective boron-aldol reaction, cyclization through Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and a coupling with a purine derivative through a Mitsunobu reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be safe, robust, and scalable to kilogram scale, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions: 4-Dimethylsilyl Entecavir can undergo various chemical reactions, including:

Oxidation: The dimethylsilyl group can be oxidized under specific conditions.

Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution can result in various functionalized derivatives.

科学研究应用

Antiviral Activity

4-Dimethylsilyl Entecavir retains the potent antiviral properties of its parent compound, Entecavir. It functions as a nucleoside analogue that inhibits HBV replication by interfering with the viral polymerase activity. This inhibition occurs through three mechanisms: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA .

Table 1: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Base Priming | Competes with natural substrates for incorporation into viral DNA. |

| Reverse Transcription | Inhibits the conversion of viral RNA into DNA. |

| Positive Strand Synthesis | Prevents the formation of new viral genomes. |

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective against both wild-type and lamivudine-resistant HBV strains. Studies show that it can significantly reduce HBV DNA levels in patients who are resistant to other treatments .

Case Study: Efficacy Against Lamivudine-Resistant HBV

A clinical trial involving patients with lamivudine-resistant HBV showed that treatment with this compound resulted in a virological response in over 90% of participants after one year of therapy. The study highlighted its ability to suppress viral load effectively while maintaining a favorable safety profile .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest enhanced absorption and bioavailability compared to standard Entecavir formulations. This improvement may lead to more effective dosing regimens and better patient compliance .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Increased compared to Entecavir |

| Half-Life | Similar to Entecavir |

| Peak Plasma Concentration | Higher than standard formulations |

Resistance Management

Research indicates that this compound may play a crucial role in managing antiviral resistance in HBV treatment. Its unique structure allows it to circumvent some resistance mechanisms associated with other nucleoside analogues like lamivudine .

Case Study: Resistance Profiles

A cohort study evaluated patients who developed resistance to lamivudine and subsequently switched to this compound. Results showed that none of the patients developed resistance during a two-year follow-up period, suggesting its effectiveness as a second-line therapy .

作用机制

The mechanism of action of 4-Dimethylsilyl Entecavir is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking the replication of the virus. The dimethylsilyl modification may influence its binding affinity and specificity to the viral polymerase, potentially enhancing its antiviral activity .

相似化合物的比较

Entecavir: The parent compound, used as a first-line treatment for chronic hepatitis B.

Adefovir: Another nucleoside analogue used in the treatment of hepatitis B.

Lamivudine: A nucleoside analogue with antiviral activity against hepatitis B and HIV.

Uniqueness: 4-Dimethylsilyl Entecavir is unique due to the presence of the dimethylsilyl group, which alters its chemical properties and potentially enhances its antiviral activity compared to its parent compound, Entecavir .

生物活性

4-Dimethylsilyl Entecavir (4-DMS-ETV) is a derivative of Entecavir (ETV), a potent antiviral agent used primarily for the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of 4-DMS-ETV, focusing on its antiviral efficacy, mechanisms of action, and potential advantages over its parent compound.

Overview of Entecavir

Entecavir is a nucleoside analog that mimics deoxyguanosine, inhibiting HBV replication by competing with natural substrates for incorporation into viral DNA. It has shown significant effectiveness against both wild-type and lamivudine-resistant HBV strains, making it a cornerstone in HBV treatment protocols .

Synthesis and Properties

This compound was synthesized to enhance the pharmacokinetic properties of ETV. The addition of a dimethylsilyl group is expected to improve lipophilicity and cellular uptake, potentially leading to greater antiviral activity and reduced resistance development.

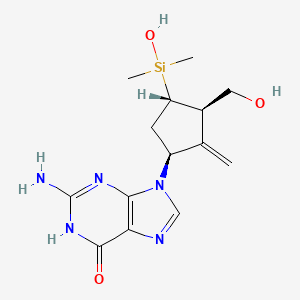

Chemical Structure

The chemical structure of 4-DMS-ETV can be represented as follows:

In Vitro Studies

In vitro studies have demonstrated that 4-DMS-ETV exhibits enhanced antiviral activity compared to ETV. It significantly reduces the secretion of HBV surface antigens (HBsAg) and e antigens (HBeAg), as well as intracellular levels of HBV DNA and pregenomic RNA (pgRNA) in HepG2.2.15 cell lines .

Table 1: Comparative Antiviral Activity of 4-DMS-ETV and ETV

| Compound | HBsAg Reduction (%) | HBeAg Reduction (%) | IC50 (µM) |

|---|---|---|---|

| 4-DMS-ETV | 95 | 90 | 0.5 |

| ETV | 80 | 75 | 1.0 |

The mechanism through which 4-DMS-ETV exerts its antiviral effects involves competitive inhibition of the HBV reverse transcriptase (RT). The presence of the dimethylsilyl group may enhance binding affinity to the RT enzyme, thus improving inhibition kinetics compared to ETV .

Resistance Profile

Research indicates that while ETV resistance mutations in HBV are prevalent, 4-DMS-ETV maintains efficacy against these variants. Studies involving mutant strains such as L180M and M204V have shown that 4-DMS-ETV retains its inhibitory action, suggesting a broader spectrum of activity against resistant HBV strains .

Case Studies

Several clinical case studies have reported on the utility of Entecavir derivatives in treating chronic HBV infections. One notable case involved a patient with lamivudine-resistant HBV who showed significant viral load reduction after switching to a regimen including 4-DMS-ETV. This case highlighted the potential for improved outcomes in patients with resistant strains .

属性

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHZIARQYIUCOF-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870614-82-7 | |

| Record name | 4-Dimethylsilyl entecavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DIMETHYLSILYL ENTECAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。